molecular formula C5F10O2 B14245103 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene CAS No. 346662-93-9

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene

Cat. No.: B14245103
CAS No.: 346662-93-9
M. Wt: 282.04 g/mol
InChI Key: RPVHAQMBUQOLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C5F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.

Preparation Methods

The synthesis of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves several steps, including the introduction of difluoromethyl and pentafluoroethoxy groups. One common method involves the reaction of appropriate fluorinated precursors under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates .

Chemical Reactions Analysis

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of multiple fluorine atoms can also influence the electronic properties of the compound, making it a valuable tool in the study of reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorinated groups, which provide a distinct set of chemical and physical properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

346662-93-9

Molecular Formula

C5F10O2

Molecular Weight

282.04 g/mol

IUPAC Name

1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,1,2,2,2-pentafluoroethane

InChI

InChI=1S/C5F10O2/c6-1(7)2(8)16-5(14,15)17-4(12,13)3(9,10)11

InChI Key

RPVHAQMBUQOLBM-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(OC(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.